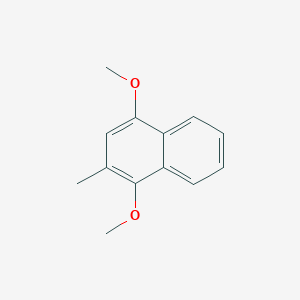

1,4-Dimethoxy-2-methylnaphthalene

Vue d'ensemble

Description

1,4-Dimethoxy-2-methylnaphthalene is an organic compound with the molecular formula C13H14O2 It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 1 and 4 positions and a methyl group at the 2 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Dimethoxy-2-methylnaphthalene can be synthesized through several methods. One common approach involves the methylation of 1,4-dimethoxynaphthalene using methyl iodide in the presence of a strong base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF).

Another method involves the Friedel-Crafts alkylation of 1,4-dimethoxynaphthalene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction also requires an inert atmosphere and anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Dimethoxy-2-methylnaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups or further to hydrogen atoms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups into the naphthalene ring. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of naphthoquinones.

Reduction: Formation of 1,4-dihydroxy-2-methylnaphthalene.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis:

DMNM serves as an important intermediate in the synthesis of more complex organic molecules. Its derivatives are often utilized in Friedel-Crafts acylation reactions, which allow for the introduction of various acyl groups into aromatic compounds. This methodology has been shown to produce high yields of benzophenone derivatives from DMNM under mild conditions, demonstrating its utility in synthetic organic chemistry .

Electrochemical Properties:

Research has demonstrated that DMNM-derived compounds exhibit notable electrochemical properties. These properties are essential for understanding the structure-electroactivity relationships of naphthalene derivatives and their potential applications in electrochemical sensors and devices .

Biological Applications

Reactive Oxygen Species Generation:

DMNM has been studied for its ability to induce reactive oxygen species (ROS) generation. This property is significant in the context of cancer research, as ROS can influence apoptosis in cells. Investigations have linked DMNM's oxidative properties to cellular responses that may be leveraged for therapeutic applications in oncology .

Antibiotic and Anti-Cancer Activity:

DMNM is a precursor in the synthesis of plumbagin, a natural product known for its antibiotic and anti-cancer activities. The synthesis route involving DMNM highlights its importance as a starting material for developing compounds with potential therapeutic effects .

Agricultural Applications

Plant Growth Regulation:

1,4-Dimethylnaphthalene (a related compound) is utilized as a plant growth regulator to inhibit sprouting in stored potatoes. While this application directly pertains to 1,4-dimethylnaphthalene, it underscores the relevance of naphthalene derivatives in agricultural practices . The ability to control sprouting can enhance storage longevity and maintain crop quality.

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which 1,4-dimethoxy-2-methylnaphthalene exerts its effects depends on the specific application. In organic synthesis, its reactivity is influenced by the electron-donating methoxy groups, which activate the naphthalene ring towards electrophilic substitution. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Dimethoxynaphthalene: Lacks the methyl group at the 2 position, making it less sterically hindered and potentially more reactive in certain substitution reactions.

2-Methoxynaphthalene: Contains only one methoxy group, leading to different electronic and steric properties.

1,4-Dihydroxynaphthalene: The hydroxyl groups make it more polar and capable of forming hydrogen bonds, affecting its solubility and reactivity.

Uniqueness

1,4-Dimethoxy-2-methylnaphthalene is unique due to the combination of two methoxy groups and a methyl group, which together influence its chemical behavior and potential applications. The presence of these groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Activité Biologique

1,4-Dimethoxy-2-methylnaphthalene is a compound of significant interest due to its biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, interaction with biological systems, and relevant research findings.

This compound is a methoxy-substituted naphthalene derivative. Its structure allows for various chemical interactions that can influence biological activity. The compound is often used as an analog in studies related to redox properties and enzyme activation.

Heme Oxygenase Activation

Research has shown that this compound does not activate heme oxygenase-2 (HO-2), contrasting with other compounds that exhibit significant activation. This suggests that while it shares structural similarities with potent activators, its biological efficacy may be limited in this context. In a study examining various analogs of menadione, it was found that this compound was inactive in activating HO-2, indicating a specific lack of redox activity compared to other naphthoquinones .

Case Studies and Experimental Results

- Redox Properties : A study evaluating the redox properties of various naphthoquinones highlighted that this compound exhibited limited redox activity compared to structurally similar compounds. This limitation could influence its biological applications and effectiveness as a therapeutic agent .

- Friedel-Crafts Acylation : The compound has been utilized in Friedel-Crafts acylation reactions to synthesize diverse benzophenone derivatives. These derivatives have been evaluated for their electrochemical properties and potential antimalarial activity, demonstrating the compound's utility in synthetic organic chemistry .

- Ferroptosis Suppression : Recent findings suggest that compounds related to vitamin K, including derivatives like this compound, may play a role in suppressing ferroptosis—a form of regulated cell death associated with oxidative stress. This highlights the compound's potential relevance in cancer biology and neuroprotection .

Data Tables

Propriétés

IUPAC Name |

1,4-dimethoxy-2-methylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-9-8-12(14-2)10-6-4-5-7-11(10)13(9)15-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLZAXLHFSPJDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453850 | |

| Record name | Naphthalene, 1,4-dimethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53772-19-3 | |

| Record name | Naphthalene, 1,4-dimethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.